molecular formula C9H9ClN2O3 B1434832 3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride CAS No. 1993010-58-4

3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride

Cat. No.: B1434832
CAS No.: 1993010-58-4
M. Wt: 228.63 g/mol
InChI Key: KBVWLGTWIXVWGG-UHFFFAOYSA-N
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Description

3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride (CAS 1993010-58-4) is a chemical compound of significant interest in medicinal chemistry and antiviral research. This quinazolinone derivative belongs to a class of heterocycles recognized as privileged structures in drug discovery due to their wide range of biological activities . Recent scientific investigations highlight the potential of quinazolin-4-one-based compounds as inhibitors of key viral enzymes. Specifically, scaffold hopping and optimization of similar structures have led to the development of novel quinazolinone-based inhibitors that demonstrate promising activity against HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H) . These inhibitors operate through an allosteric mechanism, compromising dynamics at the enzyme's dimer interface and interrupting catalysis by altering the active site geometry . Furthermore, the quinazolin-4-one scaffold has been identified as a viable core structure in the development of non-covalent, nonpeptidic inhibitors of the SARS-CoV-2 Main Protease (M pro ), a crucial target for anti-COVID-19 therapeutics . This compound is supplied exclusively for research applications. For Research Use Only. Not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3,6-dihydroxy-2-methylquinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3.ClH/c1-5-10-8-3-2-6(12)4-7(8)9(13)11(5)14;/h2-4,12,14H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVWLGTWIXVWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)O)C(=O)N1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, cytotoxic, and antioxidant properties based on recent research findings.

Antimicrobial Activity

Quinazolinone derivatives, including 3,6-dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride, have shown promising antimicrobial properties. Studies indicate that modifications in the quinazolinone structure can enhance antibacterial activity against various strains of bacteria.

  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis and inhibit essential enzymes.
  • Research Findings : In vitro studies have demonstrated that derivatives with hydroxyl groups at specific positions exhibit enhanced antibacterial effects. For instance, compounds with ortho or meta hydroxyl substitutions have shown significant activity against both Gram-positive and Gram-negative bacteria .

Cytotoxic Activity

Recent investigations into the cytotoxic properties of 3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride reveal its potential as an anticancer agent.

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects. For example, one study reported IC50 values of 11.94 µM for MCF-7 cells and 10.58 µM for HepG2 cells .

Anti-inflammatory Properties

The anti-inflammatory effects of quinazolinone derivatives are also noteworthy. Research indicates that these compounds can modulate inflammatory pathways.

  • Mechanism : The anti-inflammatory action is often linked to the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
  • Case Studies : In animal models, administration of 3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride resulted in reduced inflammatory responses in conditions like arthritis and colitis .

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's biological profile.

  • Evaluation Methods : Various assays such as ABTS and CUPRAC have been employed to assess the antioxidant capacity of quinazolinones.
  • Findings : Compounds with multiple hydroxyl groups have shown enhanced metal-chelating properties and radical scavenging abilities. This suggests a potential role in preventing oxidative stress-related diseases .

Summary Table of Biological Activities

Activity Type Description IC50 Values
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaVaries by strain
CytotoxicStrong activity against HepG2 and MCF-7 cell lines10.58 µM (HepG2), 11.94 µM (MCF-7)
Anti-inflammatoryReduces pro-inflammatory cytokinesNot quantified
AntioxidantScavenges free radicals; metal-chelating propertiesNot quantified

Scientific Research Applications

Antimicrobial Properties

Research indicates that DHMQ-HCl exhibits significant antimicrobial activity against various bacterial strains. The presence of hydroxyl groups enhances its ability to form hydrogen bonds with microbial enzymes, potentially disrupting their function and inhibiting growth.

Anti-inflammatory Effects

Studies have shown that DHMQ-HCl can interact with proteins involved in inflammatory pathways, leading to reduced inflammation and pain. This suggests its potential use in treating inflammatory conditions .

Anticancer Potential

Quinazolinones, including DHMQ-HCl, have been investigated for their anticancer properties. In vitro studies have demonstrated that derivatives of quinazolinones can inhibit cancer cell proliferation across multiple cancer types, including breast cancer and leukemia . The specific mechanisms through which DHMQ-HCl exerts these effects require further investigation.

Case Study 1: Antimicrobial Activity

A study investigated the efficacy of DHMQ-HCl against specific bacterial strains, demonstrating significant inhibition rates compared to traditional antibiotics. This positions the compound as a promising candidate for further development in antimicrobial therapies.

Case Study 2: Anti-inflammatory Research

In an experimental model of inflammation, DHMQ-HCl was shown to reduce markers of inflammation significantly, suggesting its potential as an anti-inflammatory agent. Further studies are needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Quinazolinone derivatives vary significantly in substituents, which dictate their physicochemical and biological properties.

Compound Name Substituents/Modifications Molecular Formula Key Structural Features Reference
3,6-Dihydroxy-2-methylquinazolin-4(3H)-one HCl 3-OH, 6-OH, 2-CH₃, HCl salt C₁₀H₁₁ClN₂O₃ Polar hydroxyl groups, enhanced solubility
3-Benzyl-2-methylquinazolin-4(3H)-one HCl 3-Benzyl, 2-CH₃, HCl salt C₁₆H₁₅ClN₂O Lipophilic benzyl group, moderate solubility
2-((2,4-Dichlorophenoxy)methyl)-3-hydroxyquinazolin-4(3H)-one 2-(2,4-Cl₂-phenoxymethyl), 3-OH C₁₅H₁₀Cl₂N₂O₃ Chlorine substituents, high lipophilicity
2-Chloro-N-(4-oxo-2-(phenoxymethyl)quinazolin-3-yl)acetamide 2-CH₂OPh, 3-acetamide, Cl substituent C₁₇H₁₄ClN₃O₃ Chloroacetamide side chain, potential reactivity
Benzoquinazolinone 12 Cyclohexyl, pyrazolyl-pyridinylmethyl groups C₂₅H₂₅N₅O₂ Complex substituents, high functional potency

Key Observations :

  • Lipophilicity : Chlorine or benzyl groups (e.g., ) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Salt Forms: Hydrochloride salts (e.g., ) generally exhibit higher solubility than neutral quinazolinones.

Physicochemical Properties

Melting points, solubility, and spectral data highlight differences in stability and intermolecular interactions.

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Signals (δ/ppm) Reference
3,6-Dihydroxy-2-methylquinazolin-4(3H)-one HCl Not reported Expected: ~3400 (OH), ~1680 (C=O) Anticipated: OH (~9-10), CH₃ (~2.5)
3-Benzyl-2-methylquinazolin-4(3H)-one HCl Not reported Not provided Benzyl protons (~7.2-7.4)
2-((2,4-Dichlorophenoxy)methyl)-3-hydroxyquinazolin-4(3H)-one 221–223 3423 (OH), 1687 (C=O) CH₂O (5.14), aromatic (6.96–7.86)
2-Chloro-N-(4-oxo-2-(phenoxymethyl)quinazolin-3-yl)acetamide 150–151 3290 (NH), 1730 (C=O) CH₂Cl (4.28), NH (9.15)
2,3-Dihydro-2-(naphthalen-1-yl)quinazolin-4(1H)-one 173–175 Not provided Naphthalene protons (~7.3–8.2)

Key Observations :

  • Melting Points : Chlorinated derivatives (e.g., 221–223°C in ) often have higher melting points due to stronger intermolecular forces.
  • IR/NMR Data : Hydroxyl and carbonyl groups in the target compound would show characteristic peaks at ~3400 cm⁻¹ (OH) and ~1680 cm⁻¹ (C=O), similar to compound 6 in .

Preparation Methods

Synthesis of 2-(3,4-Dihydroxyphenyl)-6-methylquinazolin-4(3H)-one Core

A robust approach reported involves the aerobic oxidative cyclization of 3,4-dihydroxybenzaldehyde with anthranilamide derivatives in dimethyl sulfoxide (DMSO) solvent. The reaction proceeds as follows:

  • Reactants: 3,4-dihydroxybenzaldehyde (1.2 mmol) and anthranilamide (1.0 mmol).
  • Conditions: Open flask, aerobic environment, DMSO as solvent.
  • Mechanism: The aldehyde and amide undergo condensation followed by oxidative cyclization to form the quinazolinone ring.
  • Yield: Approximately 68%, yielding yellow-white crystalline product.
  • Characterization: Confirmed by NMR, HRMS, and IR spectroscopy.

This method efficiently introduces the 3,4-dihydroxy substitution pattern on the phenyl ring attached to the quinazolinone core, which corresponds to the 3,6-dihydroxy substitution on the quinazolinone system due to numbering conventions.

Methyl Substitution at Position 2

The methyl group at position 2 can be introduced by starting with 2-methyl anthranilamide or via methylation of the quinazolinone nitrogen. Literature describes the synthesis of 2-methylquinazolin-4(3H)-one by fusion of anthranilic acid with thioacetamide, which can be further elaborated. Alternatively, alkylation reactions using chloroethyl acetate derivatives in the presence of bases and solvents like dimethylacetamide (DMA) and acetone under reflux conditions have been utilized to prepare ethyl 2-(4-oxo-2-methylquinazolin-3(4H)-yl amino) acetate intermediates, which can be converted to the target methylated quinazolinone.

Hydrochloride Salt Formation

The hydrochloride salt is typically formed by treating the free base quinazolinone with hydrochloric acid in an appropriate solvent, often ethanol or diethyl ether, followed by recrystallization to obtain pure hydrochloride crystals. This step enhances the compound's stability and facilitates handling.

Representative Synthetic Scheme

Step Reactants/Intermediates Conditions Outcome/Notes
1 3,4-Dihydroxybenzaldehyde + Anthranilamide DMSO, aerobic, room temp to reflux Formation of 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one core
2 2-Methyl anthranilamide or methylation step Fusion with thioacetamide or alkylation with chloroethyl acetate, reflux in DMA/acetone Introduction of methyl group at position 2
3 Free base quinazolinone Treatment with HCl in ethanol/ether Formation of hydrochloride salt, recrystallization for purity

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Proton NMR shows characteristic singlets for methyl protons (~δ 3.46 ppm) and aromatic protons in the 6.8–8.1 ppm range, confirming substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula with precise mass matching (e.g., m/z 255.07608 for C14H11N2O3).
  • Infrared Spectroscopy (IR): Displays absorption bands corresponding to hydroxyl groups (~3455 cm⁻¹), carbonyl groups (~1643 cm⁻¹), and aromatic systems.
  • Melting Point and Purity: Hydrochloride salts exhibit sharp melting points (e.g., 218–219 °C) and high purity (>99% by HPLC) after recrystallization.

Comparative Table of Preparation Methods

Method/Reference Starting Materials Key Reaction Type Solvents/Reagents Yield (%) Notes
Aerobic oxidative cyclization 3,4-Dihydroxybenzaldehyde + anthranilamide Oxidative cyclization DMSO, aerobic conditions 68 Simple, high-yielding, direct formation of core
Alkylation and hydrazide formation 2-Methyl-3-aminoquinazolin-4(3H)-one + chloroethyl acetate Alkylation, reflux DMA, acetone, potassium acetate Not specified Multi-step, allows introduction of methyl and further functionalization
Fusion with thioacetamide Anthranilic acid + thioacetamide Fusion, cyclization Heat Not specified Alternative route for methyl quinazolinone core
Hydrochloride salt formation Free base quinazolinone Acid-base reaction Ethanol/ether, HCl High Improves stability and purity

Q & A

Q. Table 1: Key Synthetic Validation Steps

StepMethodParameters/OutcomeReference
Intermediate purityTLCRf = 0.65 (benzene/acetone)
Final product purityRecrystallizationEthanol, m.p. 423–425 K

Basic: Which spectroscopic techniques are critical for characterizing quinazolin-4(3H)-one derivatives, and what structural features do they confirm?

Answer:
Key techniques include:

  • 1H NMR : Confirms substitution patterns (e.g., methyl groups at C2, hydroxy groups at C3/C6) and hydrogen bonding (e.g., intramolecular O–H···N interactions) .
  • X-ray diffraction : Resolves planarity of the quinazolinone ring and bond angles (e.g., r.m.s. deviation = 0.0257 Å for planar structures) .
  • IR spectroscopy : Identifies carbonyl (C=O) and hydroxy (O–H) stretches (e.g., ~1680 cm⁻¹ for C=O) .

Note: Discrepancies in NMR data (e.g., unexpected splitting) may arise from tautomerism or hydrogen bonding, necessitating corroboration with X-ray data .

Basic: How are initial biological screenings for antimicrobial activity designed for quinazolinone derivatives?

Answer:

  • Antibacterial assays : Use agar diffusion or microdilution methods against Staphylococcus aureus or Escherichia coli. references evaluating minimum inhibitory concentrations (MICs) with positive controls (e.g., ciprofloxacin) .
  • Antioxidant assays : Employ DPPH radical scavenging (e.g., IC50 values compared to ascorbic acid; P < 0.5 significance threshold) .

Q. Table 2: Example Bioactivity Data

DerivativeActivity (IC50/MIC)Target OrganismReference
6-Iodo-2-methylMIC = 12.5 µg/mLS. aureus
4-FluorophenylIC50 = 8.3 µMDPPH radical

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

  • Scenario : Discrepancies between NMR (e.g., unexpected proton environments) and theoretical predictions.
  • Method :
    • X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding networks .
    • DFT calculations : Compare experimental vs. computed NMR shifts to identify dominant tautomers.
    • Variable-temperature NMR : Detect dynamic equilibria (e.g., ring puckering) causing signal splitting .

Advanced: What strategies optimize the synthesis yield of 3,6-dihydroxy derivatives while minimizing side reactions?

Answer:

  • Reagent stoichiometry : Use chloral hydrate in a 1:1.2 ratio with the precursor to favor cyclization over halogenation byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful drying to avoid hydrolysis.
  • Temperature control : Heating at 403 K for 6 hours maximizes product formation while minimizing decomposition .

Advanced: How do structural modifications (e.g., halogenation) impact the antitumor potential of quinazolin-4(3H)-one derivatives?

Answer:

  • Iodination at C6 : Enhances DNA intercalation (e.g., compound 221 in Scheme 70, ) .
  • Methyl substitution at C2 : Improves metabolic stability but may reduce solubility .
  • Hydroxy groups at C3/C6 : Facilitate hydrogen bonding with biological targets (e.g., kinases) .

Q. Table 3: Structure-Activity Relationships

ModificationBiological ImpactReference
6-IodoAntitumor activity (IC50 < 10 µM)
3,6-DihydroxyEnhanced kinase inhibition

Safety and Handling: What precautions are necessary when handling hydrochloride salts of quinazolinone derivatives?

Answer:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • First aid : Immediate rinsing with water for skin/eye contact; seek medical attention for persistent irritation .

Advanced: How can researchers develop validated HPLC methods for quantifying quinazolinone derivatives in complex matrices?

Answer:

  • Column selection : C18 columns with 5 µm particle size for baseline separation .
  • Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid to enhance peak symmetry.
  • Validation parameters : Linearity (R² > 0.99), precision (%RSD < 2%), and LOD/LOQ determination .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride
Reactant of Route 2
3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride

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